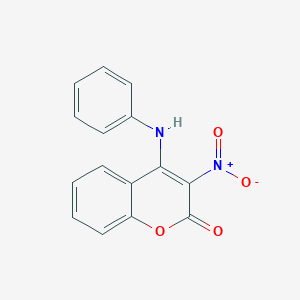

![molecular formula C13H23NO B187003 2-[(Adamantan-1-ylmethyl)-amino]-ethanol CAS No. 65738-69-4](/img/structure/B187003.png)

2-[(Adamantan-1-ylmethyl)-amino]-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

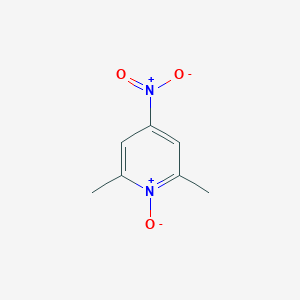

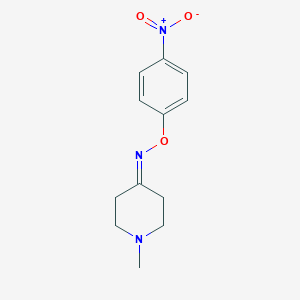

“2-[(Adamantan-1-ylmethyl)-amino]-ethanol” is an organic compound with the molecular formula C13H23NO . It has an average mass of 209.328 Da and a monoisotopic mass of 209.177963 Da .

Synthesis Analysis

The synthesis of “2-[(Adamantan-1-ylmethyl)-amino]-ethanol” involves various methods . One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .Molecular Structure Analysis

The molecular structure of “2-[(Adamantan-1-ylmethyl)-amino]-ethanol” is characterized by a number of properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 340.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an index of refraction of 1.542 and a molar refractivity of 61.2±0.3 cm3 .Physical And Chemical Properties Analysis

“2-[(Adamantan-1-ylmethyl)-amino]-ethanol” has several physical and chemical properties. It has a flash point of 117.1±11.0 °C, a polar surface area of 32 Å2, and a polarizability of 24.3±0.5 10-24 cm3 . It also has a molar volume of 194.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Adamantane derivatives serve as key intermediates in the synthesis of various compounds. For example, the oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O leads to adamantanol, which is a crucial intermediate for synthesizing memantine and rimantadine, as well as 1-adamantyl ethers used as antioxidant additives in oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015). This highlights the role of adamantane derivatives in enhancing the rheological characteristics of lubricants at low temperatures.

Neurobiological Applications

2-[(Adamantan-1-yl)-2H-isoindole-1-carbonitrile], a derivative relevant to the chemical class of interest, has been identified as a neurobiological fluorescent ligand. It shows promise for developing receptor and enzyme binding affinity assays due to its strong NOS binding affinity. This compound's synthesis, optimized geometry, and fluorescent properties have been extensively studied, revealing its potential for biological interactions and applications in neurobiology (Joubert, 2018).

Pharmaceutical Applications

The psychotropic activity of adamantane derivatives is well-documented. Certain N-(adamant-2-yl)aniline derivatives have shown pronounced psychotropic activity, highlighting the potential of adamantane derivatives in developing new therapeutic agents (Morozov et al., 2006). This research avenue suggests that adamantane derivatives could influence central dopaminergic and noradrenergic neuromediator systems, potentially offering new pathways for treating neurological disorders.

Catalytic Applications

Adamantane derivatives have been used in catalytic applications as well, such as in the hydroamination of aminoallenes to form chiral pyrrolidines. The crystal structures of chiral amino alcohols derived from adamantane demonstrate their role as ligands in transition metal complexes for asymmetric catalysis (Reinheimer et al., 2016).

Eigenschaften

IUPAC Name |

2-(1-adamantylmethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHUVHSOLQIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390312 |

Source

|

| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |

CAS RN |

65738-69-4 |

Source

|

| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)

![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)